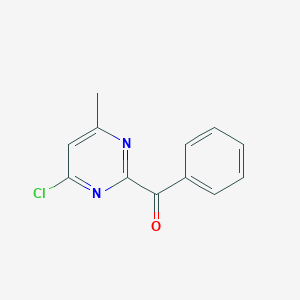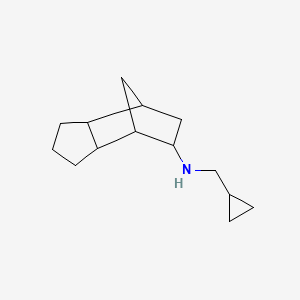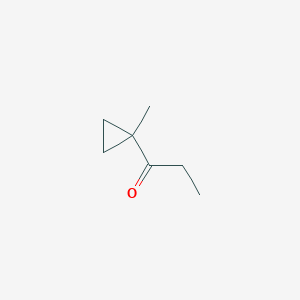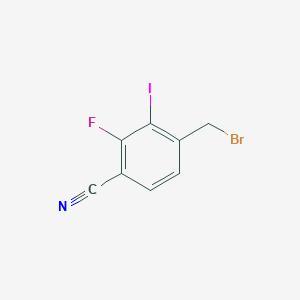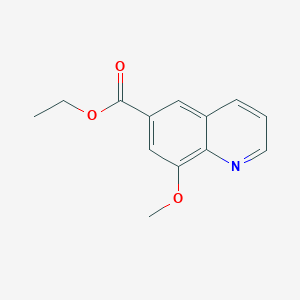
Ethyl 8-methoxyquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methoxyquinoline-6-carboxylate: is a quinoline derivative with the molecular formula C13H13NO3. This compound is part of the quinoline family, which is known for its broad range of biological activities and pharmaceutical applications. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methoxyquinoline-6-carboxylate typically involves the reaction of 8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and alkyl halides (R-X) under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair processes .
Comparaison Avec Des Composés Similaires
Ethyl 8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-6-carboxylic acid: Lacks the ethyl and methoxy groups, resulting in different chemical properties and biological activities.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-14-12(9)11(8-10)16-2/h4-8H,3H2,1-2H3 |
Clé InChI |
SGFVGHZJCWXVKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
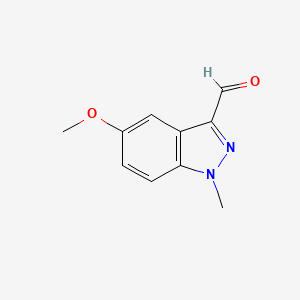

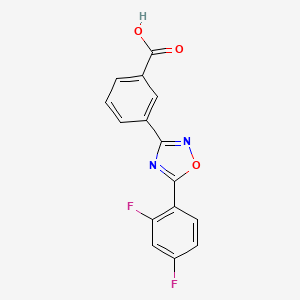
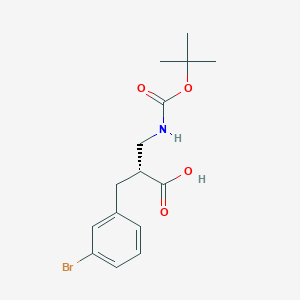
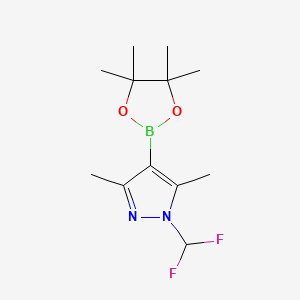
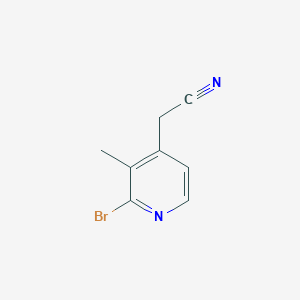

![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
